molecular formula C10H11ClF3N B1500280 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1074764-70-7

8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1500280
CAS No.: 1074764-70-7
M. Wt: 237.65 g/mol
InChI Key: VMBPQUBZZNMSFT-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Reduction of Isoquinoline Derivatives: The starting material, isoquinoline, undergoes reduction to form tetrahydroisoquinoline.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include:

  • Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize efficiency.

  • Purification Techniques: Employing methods such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Converting the tetrahydroisoquinoline core to its corresponding isoquinoline derivative.

  • Reduction: Further reducing the compound to simpler derivatives.

  • Substitution Reactions: Replacing functional groups on the tetrahydroisoquinoline core.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as chromium(VI) oxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed:

  • Oxidation Products: Isoquinoline derivatives.

  • Reduction Products: Simpler tetrahydroisoquinoline derivatives.

  • Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The biological applications of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride include its use as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

Medicine: In medicine, this compound has potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its unique trifluoromethyl group can enhance the pharmacokinetic properties of drug molecules.

Industry: In the industry, this compound is used in the synthesis of materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards its targets, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

  • Trifluoromethylated Isoquinolines: Other isoquinolines with trifluoromethyl groups at different positions.

  • Tetrahydroisoquinolines: Isoquinolines reduced to tetrahydro derivatives without the trifluoromethyl group.

Uniqueness: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific position of the trifluoromethyl group, which can significantly affect its chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9;/h1-3,14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBPQUBZZNMSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662880
Record name 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074764-70-7
Record name Isoquinoline, 1,2,3,4-tetrahydro-8-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074764-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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